6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE
Overview
Description
6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxy group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of Substituents: The substituents, including the 4-methylphenyl and phenyl groups, are attached through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar pyrimidine core but different substituents.
4-Hydroxy-6-methyl-2-pyranone: Similar hydroxy and methyl groups but different core structure.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Similar methylphenyl group but different core structure.
Uniqueness
6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE is unique due to its specific combination of substituents and the pyrimidinone core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-7-9-13(10-8-12)15(22)11-25-19-20-17(23)16(18(24)21-19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECVIYPVQNMPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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